molecular formula C24H46O7 B15217618 Oleic acid--(2R,3R,4S)-2-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol

Oleic acid--(2R,3R,4S)-2-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol

Cat. No.: B15217618
M. Wt: 446.6 g/mol
InChI Key: NIIYKVPCZQCVPB-SQOFCNSWSA-N
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Description

Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound that combines the properties of oleic acid and a tetrahydrofuran derivative. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. The tetrahydrofuran derivative in this compound introduces additional functional groups, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol typically involves multiple steps:

    Starting Materials: Oleic acid and a suitable tetrahydrofuran precursor.

    Functional Group Introduction:

    Coupling Reaction: The final step involves coupling the modified tetrahydrofuran derivative with oleic acid under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:

    Batch Processing: Using large-scale reactors to perform the coupling reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the oleic acid moiety can be reduced to form stearic acid derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid derivatives.

    Substitution: Formation of esters or ethers with varying functional groups.

Scientific Research Applications

Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling and membrane dynamics.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in fatty acid metabolism, membrane receptors, and signaling proteins.

    Pathways Involved: Modulation of lipid signaling pathways, influence on membrane fluidity, and interaction with oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Linoleic acid derivatives: Similar in structure but with additional double bonds.

    Stearic acid derivatives: Saturated counterparts with no double bonds.

    Tetrahydrofuran derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Oleic acid–(2R,3R,4S)-2-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol is unique due to its combination of a monounsaturated fatty acid with a functionalized tetrahydrofuran ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H46O7

Molecular Weight

446.6 g/mol

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C6H12O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(8)6-5(10)4(9)2-11-6/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-10H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1

InChI Key

NIIYKVPCZQCVPB-SQOFCNSWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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